
1-Phenylpyrazole
Overview
Description
1-Phenylpyrazole is a heterocyclic aromatic compound featuring a pyrazole ring substituted at the N1 position with a phenyl group. Its molecular structure enables diverse reactivity, making it a versatile scaffold in organic synthesis, catalysis, and medicinal chemistry. Key properties include:
- Synthetic Utility: this compound undergoes directed C–H bond activation, enabling regioselective functionalization (e.g., alkenylation, halogenation) via transition metal catalysis .
- Structural Features: The phenyl and pyrazole rings form a biaryl system with slight non-planarity, as revealed by computational studies .
Preparation Methods
1-Phenylpyrazole can be synthesized through several methods. One common synthetic route involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction of phenylhydrazine with acetylacetone under acidic conditions yields this compound . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Phenylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted phenylpyrazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-Phenylpyrazole and its derivatives are recognized for their pharmacological properties. They are involved in the development of several therapeutic agents across various categories.
Pharmacological Activities
- Anti-inflammatory : The pyrazole core is present in drugs like celecoxib, which is used for pain relief and inflammation reduction.
- Antidepressant : Compounds like fezolamide demonstrate antidepressant activity.
- Anticancer : Pyrazole derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial : Research indicates effectiveness against bacterial and fungal infections.
Table 1: Pharmacological Properties of this compound Derivatives
Activity Type | Example Compound | Reference |
---|---|---|
Anti-inflammatory | Celecoxib | |
Antidepressant | Fezolamide | |
Anticancer | Various | |
Antimicrobial | Various |
Agricultural Applications
This compound has been utilized as a pesticide, particularly in the formulation of insecticides. Its effectiveness against various pests makes it valuable in agricultural practices.
Insecticidal Activity
Research has demonstrated that this compound exhibits significant insecticidal properties, particularly against agricultural pests. This compound acts by disrupting the normal functioning of the nervous system in insects.
Table 2: Insecticidal Efficacy of this compound
Material Science
In material science, this compound is explored for its potential as a ligand in coordination chemistry. Its ability to form complexes with metals enhances its utility in various applications.
Coordination Chemistry
This compound serves as a cyclometalating ligand, which can stabilize metal centers and facilitate electron transfer processes. This property is crucial for developing advanced materials and catalysts.
Table 3: Coordination Properties of this compound
Metal Ion | Complex Formation Type | Stability Constant (K) |
---|---|---|
Ruthenium(II) | Alkenylation | High |
Rhodium(III) | Coupling with Alkynes | Moderate |
Case Studies
Several studies have highlighted the applications of this compound in real-world scenarios:
Case Study 1: Drug Development
A study investigated the synthesis and biological evaluation of novel pyrazole derivatives, revealing their potential as anti-inflammatory agents. The derivatives exhibited significant activity compared to standard drugs, leading to further development for clinical use .
Case Study 2: Agricultural Use
Field trials conducted on crops treated with formulations containing this compound demonstrated a marked reduction in pest populations without adversely affecting beneficial insects. This highlights its role as an effective and environmentally friendly pesticide .
Mechanism of Action
The mechanism of action of 1-Phenylpyrazole and its derivatives often involves the inhibition of specific enzymes or receptors. For example, phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects, leading to hyperexcitation and eventual death . This mechanism is specific to insects, making these compounds effective insecticides with relatively low toxicity to mammals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity in Alkenylation Reactions
1-Phenylpyrazole demonstrates superior reactivity compared to other azoles:
- Steric Effects : The N-methyl group in 2-phenylimidazole introduces steric hindrance, lowering reaction efficiency .
Catalytic C–H Activation and Coupling
This compound’s directing group efficiency varies with metal catalysts and solvent environments:
- Rhodium-Catalyzed Reactions : Forms stable 7-membered rhodacycles, with C–N coupling suppressed in favor of C–C bond formation .
- Solvent-Dependent Selectivity: In oxidative coupling with alkynes, polar solvents favor naphthalene derivatives, while non-polar solvents yield quinolines .
- Comparison with Pyridines: 2-Phenylpyridine and benzo[h]quinoline show lower yields (65–77%) in Pd-catalyzed acylation compared to this compound .
Halogenation Reactivity
This compound’s inertness toward electrophilic halogenation is overcome using TT/TfOH catalysis:
Substrate | Halogen Source | Catalyst | Yield (%) | Reference |
---|---|---|---|---|
This compound | NCS | None | <5 | |
This compound | NCS | TT/TfOH | 64 | |
Unactivated arenes | NXS | TT/TfOH | Variable |
- Mechanistic Insight : TT/TfOH generates electrophilic sulfonium intermediates, enabling halogenation of otherwise unreactive substrates .
Computational and Structural Comparisons
- Rotational Barriers : MMFF94s overestimates planarity in this compound, whereas MP2 calculations reveal a slight out-of-plane conformation .
- Spin-State Energetics : Co(III)-catalyzed C–H activation of this compound proceeds on the singlet surface, avoiding spin-crossover complexities seen in other substrates .
Biological Activity
1-Phenylpyrazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its various biological effects, including antimicrobial, anticancer, and insecticidal properties, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound can involve various methods, often starting from hydrazine derivatives and phenyl-substituted precursors. Recent studies have explored novel synthetic routes that enhance yield and purity, which are critical for biological testing .
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, studies have reported effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds often compare favorably with standard antibiotics .
Compound | Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
---|---|---|---|---|
This compound | E. coli | 40 | Ampicillin | 32 |
This compound | S. aureus | 20 | Norfloxacin | 16 |
Novel Derivative | A. niger | 50 | Griseofulvin | 40 |
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound derivatives. For example, compounds have shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses associated with cancer progression. In vitro assays indicated that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
Insecticidal Activity
This compound is also known for its use in agricultural applications as an insecticide. Fipronil, a derivative of this compound, acts as a potent insecticide by inhibiting GABA-gated chloride channels in insects, leading to neurotoxicity. Clinical cases of fipronil poisoning in humans have been documented, showing symptoms such as seizures and agitation, but with generally favorable outcomes after supportive treatment .
Fipronil Poisoning Cases
A notable study documented seven cases of acute self-poisoning with fipronil (Regent 50 SC). The patients exhibited varying degrees of symptoms including seizures and vomiting. The peak plasma concentrations reached were significant, indicating the compound's potency even at low doses. Supportive care was primarily employed, leading to favorable outcomes for most patients .
Antimicrobial Efficacy Study
In another study focusing on the antimicrobial efficacy of pyrazole derivatives, researchers synthesized several compounds and tested them against a panel of pathogens. The results indicated that some derivatives were significantly more effective than traditional antibiotics, suggesting their potential use in treating resistant infections .
Q & A
Basic Research Questions
Q. What are common synthetic methods for preparing 1-phenylpyrazole-based coordination complexes?
- Methodology : this compound (ppz) is typically reacted with metal precursors (e.g., IrCl₃·3H₂O) in mixed solvents (e.g., 2-ethoxyethanol/water) under reflux (408 K). The resulting dimeric complexes (e.g., [Ir(μ-Cl)(ppz)₂]₂) are purified via column chromatography using CH₂Cl₂/petroleum ether (4:1). Ligand exchange with ancillary ligands (e.g., 1,10-phenanthroline) yields heteroleptic complexes . For Rh-based cyclometallated complexes, RhCl₃ is used under similar conditions .
Q. How are this compound derivatives characterized structurally and chemically?
- Methodology : Elemental analysis (C, H, N) confirms stoichiometry. Spectroscopic techniques (¹H/¹³C NMR, FTIR) validate ligand coordination and purity. X-ray crystallography resolves crystal structures, while mass spectrometry confirms molecular weights . For photophysical studies, UV-Vis and fluorescence spectroscopy are employed .
Q. What biological activities are associated with this compound derivatives?
- Methodology : Derivatives are screened for anticancer activity (e.g., Hep G2 cell lines via MTT assay), antimicrobial activity (disk diffusion), and antioxidant potential (DPPH radical scavenging). Molecular docking (e.g., GOLD software) predicts binding affinities to targets like BCL2 . Substituents like trifluoromethyl or methoxy groups enhance bioactivity .
Q. Why is this compound a key ligand in optoelectronic materials?
- Methodology : Its rigid structure and strong σ-donor/π-acceptor properties stabilize metal centers (e.g., Ir³⁺), enabling efficient phosphorescence. Cyclometallated Ir(ppz)₂(LX) complexes exhibit tunable emission via ancillary ligand modification (e.g., BTZ derivatives) .
Q. What structural features of this compound influence its reactivity in organometallic synthesis?
- Methodology : The pyrazole ring’s N-atoms act as chelating sites, directing C–H activation at the phenyl ring. Electron-withdrawing substituents (e.g., CF₃) enhance electrophilicity, facilitating regioselective alkenylation or arylation .
Advanced Research Questions
Q. How can regioselective C–H bond functionalization be achieved in this compound derivatives?
- Methodology : Pd(II)/Rh(III) catalysts enable directed C–H activation. For Pd(OAc)₂-catalyzed alkenylation, reactions occur in acetic acid under O₂ with 4,5-diazafluoren-9-one (DAF) as an oxidant. Electron-deficient alkenes (e.g., acrylates) yield β-substituted products with dual fluorescence properties . Rhodium systems use HOAc as an autocatalyst for C–H activation .
Q. What are the mechanistic differences between Rh- and Pd-catalyzed C–H functionalization of this compound?
- Methodology : Rh catalysis often involves a five-membered metallacycle intermediate, where the pyrazole directs metal insertion. Pd systems rely on oxidants (e.g., O₂) for turnover. Steric effects from substituents (e.g., N-methyl groups) reduce yields in Rh-catalyzed reactions due to hindered intermediate formation .
Q. How do computational methods aid in designing this compound-based therapeutics?
- Methodology : Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO gaps), while molecular docking predicts binding modes to targets like kinases. For example, 4-methoxyphenyl substituents improve hydrophobic interactions in BCL2 docking .
Q. What role do substituents play in tuning the photophysical properties of this compound-metal complexes?
- Methodology : Electron-withdrawing groups (e.g., CF₃) on ancillary ligands redshift emission wavelengths. Polar solvents stabilize charge-transfer (ICT) states, enabling dual fluorescence. Crystal packing analysis (e.g., C–H···π interactions) explains solid-state luminescence quenching .
Q. How do autocatalytic processes influence C–H activation in this compound systems?
Properties
IUPAC Name |
1-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITMXBRCQWOZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150108 | |
Record name | 1-Phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-00-7 | |
Record name | 1-Phenylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylpyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65588 | |
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Record name | 1-Phenylpyrazole | |
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Record name | 1-phenylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Phenylpyrazole | |
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